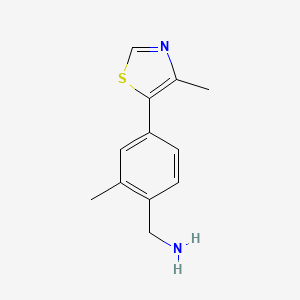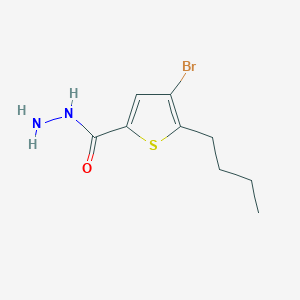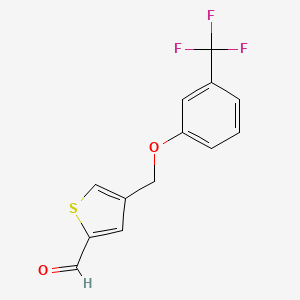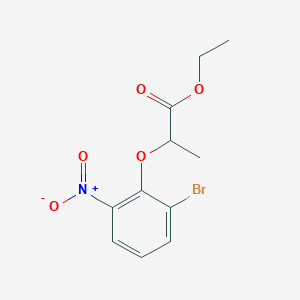
(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is an organic compound with the molecular formula C11H12N2S It is characterized by the presence of a thiazole ring, a phenyl ring, and a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to form 2-aminothiazole.
Introduction of the Methyl Group: The methyl group is introduced by methylation of the thiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Phenyl Ring: The thiazole derivative is then coupled with a phenyl ring through a Suzuki coupling reaction using a palladium catalyst.
Formation of Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halide or alkoxide derivatives.
科学研究应用
(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic pathways, leading to cell death.
相似化合物的比较
Similar Compounds
(4-(4-Methylthiazol-5-yl)phenyl)methanamine: Similar structure but lacks the 2-methyl group.
(3-(2-methyl-1,3-thiazol-4-yl)phenyl)methanamine: Similar structure with a different position of the methyl group on the thiazole ring.
(4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine dihydrochloride: Similar structure with an additional hydrochloride group.
Uniqueness
(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to different pharmacological properties compared to similar compounds.
属性
分子式 |
C12H14N2S |
|---|---|
分子量 |
218.32 g/mol |
IUPAC 名称 |
[2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H14N2S/c1-8-5-10(3-4-11(8)6-13)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3 |
InChI 键 |
NOAKIESNFFJSTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=C(N=CS2)C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)








![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)

![1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12073882.png)

![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
